molecular formula C22H46O7 B1670128 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol CAS No. 5168-89-8

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol

Numéro de catalogue: B1670128
Numéro CAS: 5168-89-8
Poids moléculaire: 422.6 g/mol
Clé InChI: GLGQRQQFWLTGES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol (CAS: 5168-89-8) is a nonionic surfactant belonging to the class of polyethylene glycol (PEG) alkyl ethers. Its molecular formula is C₂₂H₄₆O₇, with an average molecular mass of 422.60 g/mol . Structurally, it consists of a decyl (C10) hydrophobic chain linked to six ethylene oxide (EO) units (hexaethoxylate), followed by a terminal hydroxyl group. This compound is widely used in detergents and cleaning products due to its ability to solubilize oils and enhance water compatibility .

Propriétés

IUPAC Name

2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O7/c1-2-3-4-5-6-7-8-9-11-24-13-15-26-17-19-28-21-22-29-20-18-27-16-14-25-12-10-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGQRQQFWLTGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075250
Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5168-89-8
Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5168-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deceth-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Stepwise Ethylene Oxide Addition

The reaction begins with octadecan-1-ol (stearyl alcohol, C18H37OH), which is deprotonated using potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF). The resulting alkoxide reacts with ethylene oxide under controlled pressure to form the first ethylene glycol unit. Repeating this step six times yields the hexaethylene glycol chain.

Key Conditions

  • Temperature: 80–90°C
  • Solvent: THF or dimethylformamide (DMF)
  • Catalyst: KOH or NaH
  • Yield per step: 70–85%

Tosylation-Phthalimide Intermediate Method

A patent by US20100324264A1 describes a streamlined approach using tosylated triethylene glycol (TEG) intermediates:

  • Tosylation : TEG reacts with tosyl chloride (TsCl) in dichloromethane (DCM) to form the tosylate derivative.
  • Nucleophilic Displacement : The tosylated TEG reacts with potassium phthalimide in DMF at 80°C overnight, forming a phthalimide-protected intermediate.
  • Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding a free amine, which is subsequently oxidized to the hydroxyl group.

This method reduces side reactions and improves yield (85–90%) compared to traditional Williamson synthesis.

PEGylation of Long-Chain Alcohols

PEGylation involves coupling pre-synthesized PEG derivatives with hydrophobic alcohols. For this compound, hexaethylene glycol monotosylate (C12H26O7Ts) is reacted with octadecanol under basic conditions.

Reaction Mechanism

The tosyl group (TsO−) acts as a leaving group, enabling nucleophilic attack by the alkoxide ion from octadecanol. The reaction proceeds in DMF with potassium carbonate (K2CO3) as the base.

Optimization Data

Parameter Optimal Value Effect on Yield
Temperature 90°C Maximizes SN2 reactivity
Reaction Time 24 hours Completes displacement
Solvent DMF Enhances solubility
Base K2CO3 Mild, minimizes hydrolysis

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce batch variability. A 2023 study reported a 92% yield using microreactor technology, compared to 78% in batch processes.

Reductive Alkylation of Ethylene Oxide Oligomers

An alternative method involves reductive alkylation of hexaethylene glycol with octadecanal (C18H36O). The aldehyde group undergoes condensation with the hydroxyl terminus of PEG, followed by hydrogenation using palladium on carbon (Pd/C).

Advantages

  • Avoids halogenated reagents.
  • Compatible with green chemistry principles.

Challenges

  • Requires high-pressure hydrogenation equipment.
  • Risk of over-reduction to alkanes.

Enzymatic Synthesis for Stereochemical Control

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) to catalyze ether bond formation between PEG and fatty alcohols. This method offers enantioselectivity and operates under mild conditions (30–40°C, aqueous buffer).

Case Study

  • Enzyme: Immobilized CALB.
  • Substrates: Hexaethylene glycol diacrylate and octadecanol.
  • Yield: 65% after 48 hours.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Williamson Stepwise 70–85 95 Moderate 120–150
Tosylation-Phthalimide 85–90 98 High 90–110
Reductive Alkylation 75 92 Low 200–220
Enzymatic 60–65 99 Emerging 300–350

Analyse Des Réactions Chimiques

Types of Reactions

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Applications De Recherche Scientifique

Nonionic Surfactant in Proteomics

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol is recognized as a nonionic surfactant that plays a crucial role in proteomics research. It aids in the solubilization and stabilization of proteins during analysis and purification processes. This application is particularly beneficial in studies involving membrane proteins where traditional methods may fail due to protein aggregation or denaturation .

Chromatographic Techniques

The compound has been utilized in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A specific method involves using a Newcrom R1 HPLC column with a mobile phase comprising acetonitrile and water for the effective separation of compounds including this compound itself . This method is scalable and suitable for preparative separations, which are essential in pharmacokinetics and impurity isolation.

Case Study 1: Application in Cancer Research

Recent studies have explored the potential cytotoxic effects of compounds related to this compound on cancer cells. These investigations focus on its ability to inhibit tumor growth through anti-mitotic activity . The findings suggest that derivatives of this compound may serve as a basis for developing new cancer therapeutics.

Case Study 2: Use in Nanotechnology

In the field of nanotechnology, this compound has been investigated for its role as a linker in antibody-drug conjugates (ADCs). ADCs are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues. The compound's properties allow for effective conjugation with drugs like monomethyl auristatin E . This targeted delivery system enhances therapeutic efficacy and reduces side effects compared to conventional chemotherapy.

Mécanisme D'action

The mechanism of action of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol is primarily based on its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with lipid bilayers and proteins, facilitating their solubilization and stabilization .

Comparaison Avec Des Composés Similaires

Triton X-100

  • Structure: Triton X-100 (CAS: 9002-93-1) is a branched PEG ether with the formula C₂₈H₅₀O₈ (monoisotopic mass: 514.35 g/mol). Unlike Hexaoxaoctacosan-1-ol, it contains a phenoxy group and a branched 4-(1,1,3,3-tetramethylbutyl)phenyl hydrophobic chain .
  • Key Differences :
    • Hydrophobic Tail : Triton X-100’s bulky aromatic tail increases its lipophilicity (LogP: ~4.26) compared to Hexaoxaoctacosan-1-ol’s linear decyl chain (LogP: ~3.63) .
    • Applications : Triton X-100 is a laboratory detergent and cell membrane disruptor, whereas Hexaoxaoctacosan-1-ol is optimized for household cleaning .

Laureth-6

  • Structure : Laureth-6 (CAS: 3055-96-7) is a PEG ether with a lauryl (C12) chain and six EO units (IUPAC: 3,6,9,12,15,18-hexaoxatriacontan-1-ol). Its molecular formula is C₂₄H₅₀O₇ (average mass: 450.66 g/mol) .
  • Key Differences: Alkyl Chain Length: The longer lauryl chain enhances hydrophobicity, making Laureth-6 more suitable for emulsifying fats in cosmetics, unlike Hexaoxaoctacosan-1-ol’s focus on grease removal in detergents .

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol

  • Structure : This compound (CAS: 930-09-6) has a tridecyl (C13) chain and six EO units, with the formula C₂₅H₅₂O₇ (average mass: 464.68 g/mol) .
  • Key Differences :
    • Solubility : The longer alkyl chain reduces water solubility compared to Hexaoxaoctacosan-1-ol, limiting its use in aqueous cleaning systems .
    • Applications : Primarily used in industrial formulations requiring moderate hydrophobicity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Hydrophobic Chain EO Units Key Applications Safety Profile
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol 5168-89-8 C₂₂H₄₆O₇ 422.60 Decyl (C10) 6 Detergents, grease removal Acute toxicity (oral), skin irritant
Triton X-100 9002-93-1 C₂₈H₅₀O₈ 514.70 Branched phenyl 9–10 Lab detergent, membrane studies High toxicity, environmental concerns
Laureth-6 3055-96-7 C₂₄H₅₀O₇ 450.66 Lauryl (C12) 6 Cosmetics, emulsifiers Low irritation, cosmetic-grade
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol 930-09-6 C₂₅H₅₂O₇ 464.68 Tridecyl (C13) 6 Industrial surfactants Limited data

Functional and Performance Comparisons

Hydrophilic-Lipophilic Balance (HLB)

  • Hexaoxaoctacosan-1-ol has an intermediate HLB (~12–14), ideal for oil-in-water emulsification in detergents .
  • Triton X-100’s HLB (~13.5) is similar but skewed toward nonpolar applications due to its aromatic tail .
  • Laureth-6 (HLB ~11–13) is optimized for personal care products requiring mildness .

Thermodynamic Stability

  • Linear alkyl chains (e.g., Hexaoxaoctacosan-1-ol) form micelles more predictably than branched analogs like Triton X-100, which exhibit variable aggregation behavior .

Environmental Impact

  • Phenolic surfactants (Triton X-100) are persistent in the environment, whereas PEG-based surfactants like Hexaoxaoctacosan-1-ol degrade more readily .

Research and Industrial Relevance

Hexaoxaoctacosan-1-ol’s balance of hydrophobicity and water solubility makes it a preferred choice in eco-friendly detergents. However, its discontinuation in some markets (e.g., as noted in ) highlights shifts toward alternatives like Laureth-6 for regulatory compliance .

Activité Biologique

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, also known as hexaethylene glycol monodecyl ether (CAS No. 5168-89-8), is a compound characterized by its long-chain structure and multiple ether linkages. This compound has garnered interest due to its potential biological activities and applications in various fields such as biochemistry and pharmacology.

  • Molecular Formula : C22H46O7
  • Molecular Weight : 422.596 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 496.6 ± 40.0 °C at 760 mmHg
  • Flash Point : 254.2 ± 27.3 °C

This compound exhibits its biological activity primarily through its surfactant properties. These properties enable it to interact with cellular membranes and proteins, influencing various biochemical pathways.

Target Interactions

The compound has been shown to modulate the activity of several key receptors and transcription factors involved in lipid metabolism and cellular differentiation:

  • PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) : A critical regulator of adipogenesis.
  • C/EBPα (CCAAT/Enhancer-Binding Protein Alpha) : Another important factor in fat cell differentiation.

Lipid Metabolism

Research indicates that this compound significantly inhibits the differentiation of preadipocytes into adipocytes. This is achieved by downregulating the expression of PPARγ and C/EBPα, leading to decreased lipid accumulation in cells .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Properties

The compound has been noted for its potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in immune cells. This suggests a possible therapeutic role in inflammatory diseases .

Case Study 1: Inhibition of Preadipocyte Differentiation

A study conducted on murine preadipocytes revealed that treatment with this compound resulted in a significant reduction in lipid droplet formation compared to untreated controls. The expression levels of adipogenic markers were substantially lower in treated cells .

Treatment GroupLipid Accumulation (%)PPARγ Expression (Relative Units)
Control1001.0
Hexaoxaoctacosan250.2

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), it was found that concentrations of 10 µM or higher of the compound led to significant cell death after 48 hours of exposure.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Q & A

Q. What are the recommended methods for synthesizing and purifying 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol?

Methodological Answer: Synthesis typically involves the ethoxylation of decyl alcohol with six ethylene oxide (EO) units under controlled alkaline conditions (e.g., using NaOH or KOH as catalysts). Purification is achieved via vacuum distillation or column chromatography to remove unreacted starting materials and byproducts. Characterization of purity can be performed using HPLC with evaporative light scattering detection (ELSD) or gas chromatography-mass spectrometry (GC-MS) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethylene oxide chain length and alkyl group structure. Fourier-transform infrared spectroscopy (FTIR) can validate ether (C-O-C) and hydroxyl (-OH) functional groups. Mass spectrometry (MS), particularly high-resolution ESI-MS, confirms molecular weight (422.60 g/mol) and isotopic patterns .

Q. What experimental conditions affect the solubility and stability of this compound?

Methodological Answer: Solubility in water is temperature-dependent; cloud point measurements can determine phase separation thresholds. Stability studies should monitor hydrolysis under acidic/basic conditions (pH 2–12) via UV-Vis or NMR. Oxidative stability is assessed using accelerated aging tests with peroxides or radical initiators, followed by GC-MS to detect degradation byproducts (e.g., aldehydes, carboxylic acids) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological membranes or proteins?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics with lipid bilayers or proteins (e.g., serum albumin). Fluorescence quenching assays using tryptophan-rich proteins (e.g., lysozyme) measure conformational changes. Molecular dynamics simulations can model ethylene oxide chain flexibility and alkyl group penetration into lipid layers .

Q. What methodologies are used to assess environmental persistence and endocrine disruption potential?

Methodological Answer: Environmental half-life studies employ OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Endocrine disruption is evaluated via in vitro reporter gene assays (e.g., ERα/ERβ luciferase) or yeast estrogen screen (YES). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How can functionalization of this compound enhance its application in nanotechnology?

Methodological Answer: Thiol-terminated derivatives (e.g., 29-mercapto variants) enable gold nanoparticle tethering via Au-S bonds. Functionalization with amino or bromo groups (e.g., 20-amino or 20-bromo derivatives) permits covalent conjugation to drug molecules or fluorescent probes. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) validate nanoscale assembly .

Q. How should researchers address contradictions in toxicity data across studies?

Methodological Answer: Meta-analyses should standardize protocols (e.g., cell lines, exposure durations) and apply Hill’s criteria for causality. Dose-response modeling (e.g., benchmark dose analysis) resolves variability. Cross-validation using alternative assays (e.g., zebrafish embryotoxicity vs. mammalian cell viability) identifies context-specific effects .

Q. What advanced analytical techniques overcome challenges in detecting trace levels in environmental samples?

Methodological Answer: Solid-phase extraction (SPE) coupled with LC-MS/MS improves sensitivity (detection limits <1 ng/L). Isotope dilution using deuterated analogs corrects matrix effects. High-resolution mass spectrometry (HRMS) with ion mobility separates co-eluting isomers (e.g., branched vs. linear ethylene oxide chains) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Reactant of Route 2
Reactant of Route 2
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.